Diethyl tartrate

描述

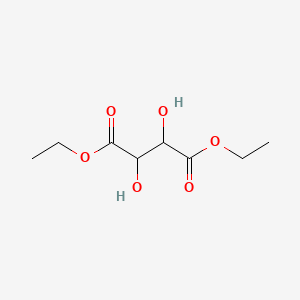

Diethyl tartrate is an organic compound with the molecular formula

C8H14O6

. It is the diethyl ester of tartaric acid and exists in three stereoisomeric forms: R,R-, S,S-, and R,S- (meso). The R,R- and S,S- isomers are enantiomers, while the R,S- isomer is a meso compound and not chiral. This compound is a colorless liquid with a mild, pleasant odor and is used in various chemical reactions and industrial applications.准备方法

Synthetic Routes and Reaction Conditions: Diethyl tartrate can be synthesized through the esterification of tartaric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds as follows:

生物活性

Diethyl tartrate (DET), a derivative of tartaric acid, has gained attention for its diverse biological activities and applications in various fields, including medicinal chemistry and polymer science. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and case studies that demonstrate its effectiveness in different applications.

Chemical Structure and Properties

This compound is an ester formed from tartaric acid, with the chemical formula and a molecular weight of 174.19 g/mol. Its structure is characterized by two ethyl groups attached to the tartrate backbone, which contributes to its chiral properties and reactivity in organic synthesis.

1. Chiral Catalyst in Organic Synthesis

This compound is widely used as a chiral auxiliary in asymmetric synthesis. One notable application is in the Sharpless epoxidation reaction, where it acts as a catalyst to produce epoxides with high enantiomeric excess. The mechanism involves the formation of a titanium complex with DET, which selectively reacts with allylic alcohols to yield specific stereoisomers . This property is crucial for the synthesis of pharmaceuticals, where chirality can significantly influence biological activity.

2. Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of polymers synthesized using this compound. For instance, polyamides created through the polycondensation of this compound with ethylenediamine exhibited significant antimicrobial properties against various bacterial strains . The effectiveness of these polymers suggests potential applications in medical devices and packaging materials where microbial resistance is essential.

3. Plasticizer for Biodegradable Polymers

This compound has been investigated as a plasticizer for poly(lactic acid) (PLA), enhancing its mechanical properties. Research indicates that incorporating DET into PLA formulations improves ductility significantly, achieving elongation at break values up to 567% when 20 wt.% DET is added . This enhancement not only improves the processability of PLA but also maintains its biodegradability, making it suitable for environmentally friendly applications.

Case Studies

The biological activity of this compound can be attributed to several mechanisms:

- Chirality: The presence of chiral centers allows DET to interact selectively with biological molecules, influencing their behavior and efficacy.

- Polymer Interactions: In polymer blends, DET enhances interactions between polymer chains, leading to improved mechanical properties while retaining biodegradability.

- Catalytic Properties: As a catalyst in organic reactions, DET facilitates transformations that are critical for synthesizing biologically active compounds.

科学研究应用

Chiral Synthesis and Catalysis

Chiral Building Blocks

Diethyl tartrate serves as an essential chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Its ability to induce chirality makes it a valuable reagent in asymmetric synthesis. For instance, it is employed in the synthesis of chiral alcohols, which are crucial intermediates in drug development .

Asymmetric Epoxidation

A notable application of this compound is in the titanium-tartrate catalyzed asymmetric epoxidation of allylic alcohols. This reaction utilizes tert-butyl hydroperoxide (TBHP) as an oxidant, yielding high enantiomeric excesses (ee) in the production of epoxides. The efficiency of this method highlights this compound's role as a catalyst that can selectively react with one enantiomer over another, demonstrating its utility in fine chemical synthesis .

Phase-Transfer Catalysis

Recent studies have shown that this compound can be used to synthesize l-threitol-based crown ethers, which act as enantioselective phase-transfer catalysts in Michael additions. This application underscores the compound's importance in facilitating asymmetric reactions, enhancing yields and selectivity .

Biomedical Applications

Drug Development

this compound is involved in synthesizing various bioactive compounds, such as the C13-C24 fragments of maltepolides A, C, and D. These compounds have potential therapeutic applications, particularly in cancer treatment and other diseases . The ability to efficiently synthesize these fragments using this compound emphasizes its significance in pharmaceutical research.

Safety Assessments

Research indicates that this compound exhibits low toxicity and is not mutagenic or clastogenic under standard testing conditions. Safety assessments have shown that it poses minimal risk to human health when used within regulated limits . This safety profile is crucial for its acceptance in pharmaceutical formulations.

Environmental Impact

This compound's synthesis methods have been optimized for environmental sustainability. For example, a recent patent describes a process utilizing boric acid as a catalyst for synthesizing chiral this compound, which minimizes waste and reduces environmental impact through zero-release technology . This approach not only enhances the economic viability of producing this compound but also aligns with green chemistry principles.

Data Tables

| Application Area | Specific Use | Outcome/Benefit |

|---|---|---|

| Chiral Synthesis | Building block for pharmaceuticals | Induces chirality for drug development |

| Asymmetric Epoxidation | Catalyst for allylic alcohols | High enantiomeric excess in epoxide production |

| Phase-Transfer Catalysis | Enantioselective catalysts | Improved yields and selectivity |

| Drug Development | Synthesis of bioactive compounds | Potential therapeutic applications |

| Environmental Safety | Boric acid-catalyzed synthesis | Reduced waste and environmental impact |

Case Studies

-

Asymmetric Epoxidation Case Study

In a study conducted by Sharpless et al., this compound was used to catalyze the epoxidation of racemic secondary allylic alcohols with TBHP. The reaction demonstrated remarkable enantioselectivity, showcasing how DET can be utilized effectively in synthetic organic chemistry . -

Synthesis of Bioactive Compounds

Research by Rao & Srihari highlighted the use of this compound in synthesizing maltepolides A, C, and D fragments. The study illustrated how DET facilitates complex organic syntheses vital for developing new therapeutic agents . -

Environmental Impact Study

A recent patent emphasized a new method for synthesizing chiral this compound using environmentally friendly catalysts like boric acid. This method significantly reduces waste while maintaining high product quality, aligning with sustainable practices in chemical manufacturing .

属性

IUPAC Name |

diethyl 2,3-dihydroxybutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O6/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,9-10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAVZVORKRDODB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C(=O)OCC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859148 | |

| Record name | 1,4-Diethyl 2,3-dihydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless viscous liquid with very faint winey odour | |

| Record name | Diethyl tartrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Diethyl tartrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1116/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

280.00 to 281.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Diethyl tartrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble to insoluble in water; miscible in oil and alcohol | |

| Record name | Diethyl tartrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1116/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.203-1.210 (20°) | |

| Record name | Diethyl tartrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1116/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

408332-88-7, 57968-71-5, 87-91-2 | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, 1,4-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=408332-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | racemic-Dimethoxysuccinic acid, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057968715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl tartrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl tartrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Diethyl 2,3-dihydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D,L-DIETHYL TARTRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl tartrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

17 °C | |

| Record name | Diethyl tartrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。